molecular formula C7H5BrCl2 B1338612 1-(Bromomethyl)-3,5-dichlorobenzene CAS No. 7778-01-0

1-(Bromomethyl)-3,5-dichlorobenzene

Cat. No. B1338612
CAS RN: 7778-01-0
M. Wt: 239.92 g/mol
InChI Key: CTJIGYSODYOMGI-UHFFFAOYSA-N
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Patent
US04705900

Procedure details

A solution of triphenylphosphine (8.1 g) in diethyl ether (100 cm3) was added to a stirred solution of 3,5-dichlorobenzyl alcohol (5 g) and 1,2-dibromotetrachloroethane (9.9 g) in diethyl ether whilst maintaining the reaction temperature below 5° C. When the addition was complete the reaction mixture was allowed to warm to the ambient temperature (ca. 25° C.), and the mixture stirred for a further 2 hours. The precipitated solid was removed by filtration, and the filtrate concentrated by evaporation of the solvent to give 3,5-dichlorobenzyl bromide (6.8 g).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl:20][C:21]1[CH:22]=[C:23]([CH:26]=[C:27]([Cl:29])[CH:28]=1)[CH2:24]O.[Br:30]C(Cl)(Cl)C(Cl)(Cl)Br>C(OCC)C>[Cl:20][C:21]1[CH:22]=[C:23]([CH:26]=[C:27]([Cl:29])[CH:28]=1)[CH2:24][Br:30]

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(CO)C=C(C1)Cl
Name
Quantity
9.9 g
Type
reactant
Smiles
BrC(C(Br)(Cl)Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the reaction temperature below 5° C
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
The precipitated solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated by evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(CBr)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.